molecular formula C6H10O3 B1600431 4-Acetoxybutyraldehyde CAS No. 6564-95-0

4-Acetoxybutyraldehyde

Cat. No. B1600431
CAS RN: 6564-95-0
M. Wt: 130.14 g/mol
InChI Key: OZTUJRSHRYXRFW-UHFFFAOYSA-N
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Description

4-Acetoxybutyraldehyde, also known as 4-oxobutyl acetate, is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.1418 g/mol . The molecule contains a total of 18 bonds, including 8 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 aldehyde (aliphatic) .


Molecular Structure Analysis

The 4-Acetoxybutyraldehyde molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 4-Acetoxybutyraldehyde, also called the skeletal formula, is the standard notation for organic molecules . The 3D chemical structure image of 4-Acetoxybutyraldehyde is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

1. Production of Liquid Hydrocarbon Fuels

4-Acetoxybutyraldehyde is utilized in the production of liquid hydrocarbon fuels. A study by Zhu et al. (2016) demonstrated its use as a bio-based building block for this purpose. By means of C–C coupling followed by hydrodeoxygenation reactions, a range of diesel or jet fuel range alkanes were produced from acetoin, a molecule derived from ABE (acetoin–butanol–ethanol) type fermentation. This study highlights the potential of 4-Acetoxybutyraldehyde in renewable energy production and its role in green chemistry applications (Zhu et al., 2016).

2. Synthesis of Chiral Synthons

Research by Dhavale et al. (1988) explored the synthesis of 4-acetoxy-3-O-benzyl-1,2-O-isopropylidene aldotetroses from D-glucose. These compounds, serving as synthetic equivalents of tartaric aldehydes, were chemoselectively reduced at the acetoxylated center, leading to a series of differentially protected C-4 chiral synthons. This research underscores the importance of 4-Acetoxybutyraldehyde in the synthesis of complex organic molecules, particularly in the field of stereochemistry (Dhavale et al., 1988).

Safety And Hazards

The safety data sheet for Butyraldehyde, a similar compound, indicates that it is a highly flammable liquid and vapor that causes serious eye irritation . It is also harmful to aquatic life . Similar precautions may be necessary for 4-Acetoxybutyraldehyde, but specific safety data for this compound is not available in the literature.

properties

IUPAC Name

4-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)9-5-3-2-4-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTUJRSHRYXRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451574
Record name 4-acetoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxybutyraldehyde

CAS RN

6564-95-0
Record name 4-acetoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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